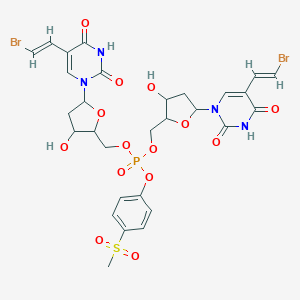

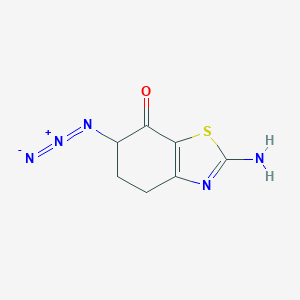

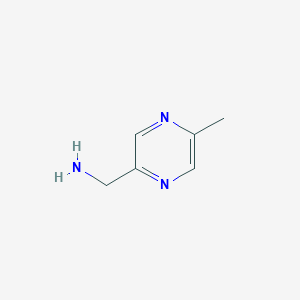

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

Übersicht

Beschreibung

Continuous Flow Process for Reductive Deoxygenation

The study presented in the first paper focuses on the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of Vilazodone, an antidepressant drug. The authors developed a continuous flow process using a continuous stirred tank reactor (CSTR) to convert this compound into 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This method offers several advantages over traditional batch processes, including increased yield, reduced impurity formation, and enhanced safety. The process also resulted in a high purity product that did not require further purification, which is a significant improvement in terms of efficiency and cost-effectiveness .

Rearrangement and Synthesis of Novel Acceptors

The second paper describes a chemical reaction involving the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to form a penta-1,3-diene-1,1,3-tricarbonitrile structure. This rearrangement is part of a synthetic route to create structural analogs of tricyanofuran (TCF) and tricyanopyrrole (TCP), which are important acceptors in donor–acceptor chromophores. Although the compound is not directly related to 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, the study provides insight into the types of rearrangements and synthetic strategies that can be applied to similar nitrile-containing molecules .

Synthesis and Conversion to DPI 201-106

The third paper outlines a three-step synthesis of 4-hydroxy-1H-indole-2-carbonitrile from a commercially available precursor. The process involves cyanation followed by halogenation and dehydrohalogenation, resulting in an 84% overall yield. The synthesized compound is then converted into DPI 201-106, a positive inotrope. This paper demonstrates the versatility of indole carbonitriles in pharmaceutical synthesis and provides a potential pathway for the modification of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile .

Molecular Structure Analysis of Co-crystals

In the fourth paper, the authors present the molecular structure of a co-crystal composed of two different carbonitrile-containing compounds. The study includes an analysis of the crystal structure, highlighting the interactions and dihedral angles between the aromatic rings and substituents. While the compounds studied are different from 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, the methods used for structural analysis could be applicable to the study of its molecular structure .

X-ray and Spectroscopic Analysis of a Pyridine Carbonitrile

The fifth paper details the synthesis and structural analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile. The authors used X-ray analysis, IR, NMR, and electronic spectroscopy to study the compound's structure. Additionally, they investigated the optical properties through UV–vis absorption and fluorescence spectroscopy. This paper provides an example of the comprehensive analysis that could be performed on 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to determine its physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

1. Applications in Continuous Flow Processes

- Reductive Deoxygenation: A continuous flow process for reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile was developed, demonstrating advantages like increased yield, minimized impurity formation, enhanced safety, and overall purity enhancement, making purification steps unnecessary (Karadeolian et al., 2018).

2. Applications in Synthetic Chemistry

- Intermediate in Synthesis: It's used as an intermediate in the synthesis of 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)-benzofuran-2-carboxylic acid. This synthesis process includes steps like Friedel-Crafts acylation and reduction reactions, leading to improved yields and simplified purification processes (Shi Jian-me, 2015).

3. Applications in Drug Development

- Urease Inhibitors: Novel indole-based oxadiazole scaffolds incorporating 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile were synthesized and found to be potent inhibitors of the urease enzyme. These molecules have potential therapeutic applications in drug design due to their inhibitory properties and mild cytotoxicity (Nazir et al., 2018).

4. Applications in Molecular Structure Studies

- Structural Analysis in Drug Development: The compound has been used in studies for the synthesis of various derivatives, aiding in understanding molecular structures and their potential as PDE4 inhibitors, which are relevant in medicinal chemistry (Kumar et al., 2012).

5. Applications in Biochemical Research

- COVID-19 Research: Azafluorene derivatives of this compound have been studied for their potential as inhibitors of SARS-CoV-2 RdRp, showcasing the relevance of this chemical in current pharmaceutical research, particularly in the context of the COVID-19 pandemic (Venkateshan et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements including H301, H311, H331, and H341 . It also has several precautionary statements including P201, P202, P233, P261, P264, P270, P271, P280, P302, P304, P308, P310, P313, P330, P340, P352, P361, P403, and P405 . The compound is considered dangerous, as indicated by the signal word .

Eigenschaften

IUPAC Name |

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-5-1-2-13(17)11-8-16-12-4-3-9(7-15)6-10(11)12/h3-4,6,8,16H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFORIOBMTPKWPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436934 | |

| Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |

CAS RN |

276863-95-7 | |

| Record name | 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)